7-Methoxy-8-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride
Overview
Description
“7-Methoxy-8-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride” is a chemical compound that has gained significant attention in scientific research. It belongs to a large group of natural products known as 1,2,3,4-tetrahydroisoquinolines (THIQ), which are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of THIQ analogs has garnered a lot of attention in the scientific community . Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles have been explored .Molecular Structure Analysis
The molecular structure of “7-Methoxy-8-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride” is based on the THIQ heterocyclic scaffold . The molecular formula is C10H13ClN2O3 and the molecular weight is 244.675 .Chemical Reactions Analysis
The chemical reactions involving THIQs are diverse. One of the commonly used synthetic strategies for constructing the core scaffold involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .Scientific Research Applications
Synthesis of Pyrroloquinolines and Alkaloid Derivatives
- Research demonstrates the utility of related tetrahydroisoquinoline compounds in the synthesis of complex heterocyclic structures, such as pyrrolo[4,3,2-de]quinolines, which are significant for the formal total syntheses of natural products like damirones, batzelline, discorhabdin, and makaluvamines. The process involves nitration, reduction, and cyclization steps to transform tetrahydroquinolines into desired structures (Roberts et al., 1997).
Novel Ring-Opening of Spirocyclic Dienones
- The oxidation and novel ring-opening reactions of spirocyclic dienones related to benzylisoquinoline alkaloids demonstrate the chemical versatility of tetrahydroisoquinoline derivatives. These reactions are crucial for understanding the chemical transformations of natural and synthetic compounds (Birch et al., 1975).
Methodology for Introducing Substituents
- A simplified and efficient methodology for introducing substituents into tetrahydroisoquinolines, as demonstrated by the synthesis of 8-methyl substituted derivatives, highlights the adaptability of these compounds in organic synthesis (O'brien et al., 1972).
Crystal and Molecular Structure Analysis
- The detailed molecular and crystal structure analysis of 6-methoxy-8-nitro-5(1H)-quinolone reveals the intricate hydrogen bonding and electron distributions, providing insights into the physical properties that influence the reactivity and stability of related tetrahydroisoquinoline compounds (Sax et al., 1969).
Pharmacological Effects
- Studies on the relative pharmacological effects of 2-alkyl-1,2,3,4-tetrahydroisoquinoline hydrochlorides demonstrate their potential in elucidating the action mechanisms of compounds with structural similarities to 7-Methoxy-8-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride. These effects include modifications to circulatory and smooth muscle activity, revealing the compound's potential pharmacological relevance (Hjort et al., 1942).
Mechanism of Action
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiq) based compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiq based compounds are known to interact with their targets in a way that results in diverse biological activities .
Biochemical Pathways
It is known that thiq based compounds can affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
It is known that thiq based compounds can exert diverse biological activities .
properties
IUPAC Name |
7-methoxy-8-nitro-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3.ClH/c1-15-9-3-2-7-4-5-11-6-8(7)10(9)12(13)14;/h2-3,11H,4-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDHPWGAVLQVFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CCNC2)C=C1)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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